molecular formula C5H7Cl2IO2 B14492920 Methyl 4,4-dichloro-2-iodobutanoate CAS No. 64374-66-9

Methyl 4,4-dichloro-2-iodobutanoate

Cat. No.: B14492920
CAS No.: 64374-66-9
M. Wt: 296.92 g/mol
InChI Key: DKMDIPJEYLQAFL-UHFFFAOYSA-N
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Description

Methyl 4,4-dichloro-2-iodobutanoate is a halogenated methyl ester characterized by its unique substitution pattern: two chlorine atoms at the 4,4-positions and an iodine atom at the 2-position of the butanoate backbone. Key inferred properties include:

  • Molecular formula: C₅H₇Cl₂IO₂.
  • Molecular weight: ~296.92 g/mol (estimated from Methyl 4,4-dichlorobutanoate [MW 171.02; ] with iodine substitution).

Properties

CAS No.

64374-66-9

Molecular Formula

C5H7Cl2IO2

Molecular Weight

296.92 g/mol

IUPAC Name

methyl 4,4-dichloro-2-iodobutanoate

InChI

InChI=1S/C5H7Cl2IO2/c1-10-5(9)3(8)2-4(6)7/h3-4H,2H2,1H3

InChI Key

DKMDIPJEYLQAFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(Cl)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-dichloro-2-iodobutanoate can be synthesized through a multi-step process. One common method involves the halogenation of butanoic acid derivatives. The process typically starts with the esterification of butanoic acid to form methyl butanoate. This is followed by chlorination to introduce chlorine atoms at the 4th position. Finally, iodination is carried out to replace one of the hydrogen atoms at the 2nd position with an iodine atom. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and iodine monochloride under controlled temperatures and inert atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dichloro-2-iodobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace halogen atoms.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted butanoates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4,4-dichloro-2-iodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4,4-dichloro-2-iodobutanoate exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can affect the compound’s biological activity and efficacy .

Comparison with Similar Compounds

Methyl 4,4-Dichlorobutanoate ()

  • Molecular formula : C₅H₈Cl₂O₂.
  • Molecular weight : 171.022 g/mol.
  • Key differences: Absence of iodine reduces molecular weight and alters reactivity.
  • Applications : Likely used as an intermediate in organic synthesis, similar to other halogenated esters.

Sandaracopimaric Acid Methyl Ester ()

  • Structure : A diterpenic acid methyl ester with a fused tricyclic framework.
  • Molecular weight : Higher (~330–350 g/mol) due to the complex ring system.
  • Key differences: The cyclic structure contrasts with the linear chain of Methyl 4,4-dichloro-2-iodobutanoate. Lacks halogen atoms, leading to lower polarity and distinct reactivity (e.g., susceptibility to oxidation rather than substitution).

Trans-13-Octadecenoic Acid Methyl Ester ()

  • Structure : A long-chain unsaturated fatty acid methyl ester.
  • Molecular weight : ~296.5 g/mol (comparable to the target compound).
  • Key differences: The long hydrocarbon chain increases lipophilicity, whereas the iodine and chlorine substituents in this compound enhance polarity. Reactivity dominated by double bonds (e.g., hydrogenation) rather than halogen-driven substitution.

Methyl Salicylate ()

  • Structure : An aromatic methyl ester with a hydroxyl group.
  • Molecular weight : 152.15 g/mol.
  • Key differences :
    • Aromaticity and hydroxyl group enable distinct applications (e.g., fragrance, anti-inflammatory uses).
    • Lower molecular weight and absence of halogens result in higher volatility and reduced chemical stability compared to halogenated analogs.

Structural and Functional Analysis

Halogen Substitution Effects

  • Electron-withdrawing effects : Chlorine atoms at the 4,4-positions increase the electrophilicity of the carbonyl group, enhancing reactivity in acyl transfer reactions .
  • Iodine as a leaving group: The 2-iodo substituent facilitates nucleophilic substitution (e.g., SN2 reactions), a feature absent in non-iodinated analogs like Methyl 4,4-dichlorobutanoate.

Physicochemical Properties

  • Boiling point: Expected to be higher than Methyl 4,4-dichlorobutanoate (~171 g/mol) due to increased molecular weight and polarity from iodine.
  • Solubility: Greater solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated esters like methyl palmitate ().

Data Tables

Table 1. Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₅H₇Cl₂IO₂ ~296.92 4,4-Cl; 2-I
Methyl 4,4-dichlorobutanoate C₅H₈Cl₂O₂ 171.022 4,4-Cl
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ ~316.48 Tricyclic diterpene
Methyl salicylate C₈H₈O₃ 152.15 Aromatic hydroxyl

Table 2. Reactivity Comparison

Compound Dominant Reactivity Key Applications
This compound Nucleophilic substitution (C–I bond) Synthetic intermediate
Methyl 4,4-dichlorobutanoate Acyl transfer reactions Polymer chemistry
Ethyl linolenate () Hydrogenation of double bonds Biofuel additives

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